molecular formula C21H19FN4O2S B2662610 N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251630-00-8

N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2662610
CAS No.: 1251630-00-8
M. Wt: 410.47
InChI Key: IORMMRYKYURNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolopyridine Scaffolds

The triazolopyridine scaffold emerged as a pharmacologically relevant heterocycle in the mid-20th century, with early synthetic efforts focused on antiviral and antibacterial applications. Initial patents in the 1960s described fluorinated imidazopyrimidine derivatives, which laid the groundwork for later exploration of related triazolopyridines. By the 1970s, researchers recognized the scaffold’s adaptability, synthesizing derivatives with antifungal, anti-inflammatory, and cytokinin-modulating activities. The 1980s and 1990s saw expanded interest in its kinase-inhibiting properties, particularly against p38 MAP kinases and tyrosine kinases, which are critical in inflammatory and proliferative diseases.

A pivotal advancement occurred in the early 2000s with the development of one-pot synthesis methods, enabling efficient production of substituted triazolo[4,3-a]pyridines from 2-hydrazinopyridine and aldehydes. This method’s functional group tolerance and atom-economy accelerated the exploration of structure-activity relationships (SAR). Concurrently, X-ray crystallography studies revealed how unsubstituted triazolopyridine rings optimally fit into enzymatic binding pockets, guiding the design of potent inhibitors like RORγt inverse agonists. By the 2010s, triazolopyridines had become entrenched in drug discovery, with clinical candidates such as filgotinib (a JAK1 inhibitor) and tucatinib (a HER2 inhibitor) underscoring their therapeutic breadth.

Significance of Triazolo[4,3-a]pyridine Core in Medicinal Chemistry

The triazolo[4,3-a]pyridine core is prized for its balanced physicochemical properties and capacity for diverse substitutions. Its bicyclic structure combines a triazole ring’s metabolic stability with a pyridine ring’s hydrogen-bonding capability, enhancing target engagement. For instance, in RORγt inverse agonists, the core’s nitrogen atoms form critical interactions with the ligand-binding domain, achieving nanomolar potency. Modifications at the 3-, 6-, 7-, and 8-positions allow fine-tuning of lipophilicity, solubility, and selectivity.

Position Functionalization Biological Impact Example Compound
3 Methyl substitution Enhances metabolic stability 3-Methyl-triazolo[4,3-a]pyridine
6 Sulfonamide attachment Improves kinase binding N-aryl sulfonamide derivatives
8 Halogenation Modulates electron distribution 8-Fluoro analogs

The core’s versatility is further demonstrated in c-Met kinase inhibitors, where fusion with pyridazinone moieties yields compounds like 22i , which exhibits IC~50~ values of 48 nM against c-Met and sub-micromolar cytotoxicity in cancer cells. Such applications underscore its role as a privileged scaffold in oncotherapeutics.

Evolution of Sulfonamide-Based Bioactive Compounds

Sulfonamides, first recognized for their antibacterial properties in the 1930s, have evolved into cornerstone pharmacophores due to their favorable pharmacokinetics and ease of derivatization. The integration of sulfonamide groups into heterocyclic frameworks, such as triazolopyridines, merges their traditional bioactivity with modern target specificity. Early sulfonamides acted as carbonic anhydrase inhibitors, but contemporary derivatives engage kinases, GPCRs, and epigenetic regulators.

In triazolopyridine chemistry, sulfonamide appendages enhance binding to hydrophobic enzyme pockets while improving aqueous solubility. For example, N-(3-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl-triazolo[4,3-a]pyridine-6-sulfonamide (8g) demonstrated nanomolar affinity for corticotropin-releasing factor receptors, highlighting the sulfonamide’s role in optimizing ligand-receptor interactions. The electron-withdrawing nature of the sulfonyl group also stabilizes the triazolopyridine ring, reducing oxidative metabolism in hepatic microsomes.

Research Significance of N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-triazolo[4,3-a]pyridine-8-sulfonamide

This compound (PubChem CID: 49664969) epitomizes the strategic fusion of triazolopyridine cores with bifunctional sulfonamide groups. Its molecular structure features a 3-methyl-triazolopyridine scaffold substituted at the 8-position with a sulfonamide group bearing 4-fluorobenzyl and 3-methylphenyl moieties. This design leverages steric and electronic effects to enhance target selectivity, as evidenced by its structural analogs’ activity against kinases and GPCRs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-15-5-3-6-19(13-15)26(14-17-8-10-18(22)11-9-17)29(27,28)20-7-4-12-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORMMRYKYURNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the triazolopyridine intermediate with sulfonyl chlorides in the presence of a base like triethylamine.

    Substitution Reactions: The final compound is obtained by introducing the 4-fluorophenyl and 3-methylphenyl groups through nucleophilic substitution reactions, often using halogenated precursors and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro, halogen, or other substituent groups on the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the triazolo-pyridine class exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The sulfonamide group is often associated with enhanced activity against specific cancer types due to its ability to interact with target proteins involved in cell proliferation.

Antimicrobial Properties

The triazole scaffold has been widely studied for its antimicrobial effects. Compounds similar to N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have demonstrated effectiveness against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

Triazole derivatives are known for their ability to inhibit various enzymes, including those involved in cancer progression and microbial resistance. The sulfonamide group enhances binding affinity to target enzymes, making these compounds valuable in drug design . For example, studies have shown that modifications to the triazole ring can significantly affect enzyme inhibition rates.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the sulfonamide group through nucleophilic substitution reactions.
  • Alkylation processes to attach the fluorophenyl and methyl groups.

These synthetic routes are crucial for optimizing the yield and purity of the final product .

Structural Insights

Recent studies utilizing X-ray crystallography have provided insights into the intermolecular interactions within this compound. Weak noncovalent interactions such as C–H···N and C–H···π interactions play a significant role in stabilizing the crystal structure . Understanding these interactions is essential for predicting the compound's behavior in biological systems.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the effects of a series of triazolo-pyridine sulfonamides on human cancer cell lines. Results indicated that specific modifications to the triazole ring significantly enhanced anticancer activity compared to unmodified compounds . This highlights the importance of structural optimization in drug development.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related triazole derivatives against resistant bacterial strains. The study demonstrated that certain substitutions on the pyridine ring improved efficacy against Gram-positive bacteria . This underscores the potential application of these compounds in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications

  • Triazolopyridine vs. Imidazopyridine/Pyrazolopyrimidine : Unlike imidazo[1,2-a]pyridines (e.g., ) or pyrazolo[3,4-d]pyrimidines (), the triazolopyridine core in the target compound provides a distinct electronic profile due to the fused triazole ring, which may enhance metabolic stability and binding affinity .

Substituent Analysis

  • Sulfonamide Groups :

    • Target Compound : Dual N-substitution with 4-fluorobenzyl and 3-methylphenyl groups.
    • Compound 8a () : N-(3-chlorobenzyl)-N-(3,5-difluorophenyl) substitution, exhibiting higher halogen content (Cl, F) for enhanced lipophilicity .
    • Compound 8c () : N-(4-methoxybenzyl)-N-(3,5-dimethylphenyl) substitution, introducing electron-donating methoxy and methyl groups that may alter pharmacokinetics .

Physicochemical and Pharmacological Comparison

Physicochemical Properties

Property Target Compound Compound 8a Compound 8c
Molecular Weight (g/mol) ~435 (estimated) 435.6 462.5
Melting Point (°C) Not reported 160–162 168–169
LogP (Predicted) ~3.5 (fluorobenzyl + methyl) ~3.8 (Cl, F substituents) ~2.9 (methoxy group)

Research Findings and Trends

  • Halogen vs. Alkyl/Methoxy Substitutions : Fluorine and chlorine atoms enhance target binding via hydrophobic interactions, while methoxy groups may reduce membrane permeability due to increased polarity .
  • Synthetic Yields : N-alkylation reactions (e.g., benzyl chloride derivatives) typically yield ~60–65% for triazolopyridine sulfonamides, consistent across analogs .
  • Spectroscopic Characterization :
    • ¹H-NMR : The target compound’s 4-fluorobenzyl group would show a singlet at ~5.25 ppm (CH₂), similar to 8a .
    • LC/MS : Expected [M+H]+ peak at ~435–440 m/z, aligning with analogs in .

Biological Activity

N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H19FN4O2S
  • Molecular Weight : 396.46 g/mol
  • IUPAC Name : this compound

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class. In vitro evaluations against Plasmodium falciparum have shown promising results. For instance:

  • Compounds derived from this scaffold demonstrated IC50 values ranging from 2.24 to 4.98 μM against Plasmodium falciparum, indicating significant antimalarial activity .

Anticancer Potential

The compound's structural features suggest potential activity against various cancer types. Research indicates that triazolo-pyridine derivatives can inhibit several enzymes involved in cancer proliferation:

  • Mechanisms include targeting thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth regulation .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as falcipain-2 in malaria parasites and HDACs in cancer cells.
  • Binding Affinity : Molecular docking studies suggest that this compound exhibits favorable binding interactions with target proteins due to its unique structural attributes .

Case Studies and Research Findings

StudyFindings
Karpina et al. (2020)Evaluated a series of triazolo-pyridine sulfonamides for antimalarial activity; identified several potent candidates with IC50 values below 5 μM .
Drug Target Insights (2023)Discussed the anticancer potential of triazolo-pyridines; highlighted their role in inhibiting key enzymes involved in tumor growth .
PubChem DataProvided structural data and molecular characteristics of the compound; indicated its relevance in drug discovery .

Q & A

Basic: How can researchers optimize the synthesis of N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide to improve yield and purity?

Methodological Answer:
Synthesis optimization involves adjusting reaction stoichiometry, temperature, and catalyst systems. For example, in analogous triazolo[4,3-a]pyridine sulfonamides, a 1.1:1 molar ratio of benzyl chloride derivatives to sulfonamide intermediates (e.g., General Procedure D in ) improved yields to ~60–62% . Purification via recrystallization (e.g., using ethanol/water mixtures) and monitoring by TLC (dichloromethane mobile phase) ensures purity. LC/MS and elemental analysis (e.g., C, H, N, S verification) confirm structural integrity .

Advanced: What molecular modeling strategies are recommended to predict the binding affinity of this compound to biological targets like Plasmodium falciparum enzymes?

Methodological Answer:
Use docking software (e.g., AutoDock Vina) with crystal structures of target enzymes (e.g., PfDHODH or PfATP4) to simulate interactions. Focus on the sulfonamide moiety’s hydrogen-bonding with catalytic residues and fluorophenyl groups’ hydrophobic interactions . MD simulations (100 ns) can assess binding stability. Validate predictions with in vitro enzyme inhibition assays, correlating IC50 values with docking scores .

Advanced: How can researchers investigate the mechanism of action of this compound against cancer or parasitic targets?

Methodological Answer:
Employ in vitro assays to evaluate topoisomerase II inhibition (DNA relaxation assays) or mitochondrial membrane disruption (JC-1 staining). For antimalarial activity, measure lactate dehydrogenase (LDH) release in Plasmodium-infected erythrocytes . Combine with transcriptomics to identify differentially expressed genes (e.g., oxidative stress response pathways) . Use CRISPR-Cas9 knockouts to validate target involvement .

Basic: What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • 1H/13C-NMR : Assign peaks using coupling constants (e.g., aromatic protons at δ 7.00–7.45 ppm) and DEPT-135 for CH2/CH3 identification .
  • LC/MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 435–435.6) and fragmentation patterns .
  • FTIR : Identify sulfonamide S=O stretches (~1130–1370 cm⁻¹) and triazole C=N bonds (~1596 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:
Synthesize analogs with systematic substituent variations (e.g., replacing 4-fluorophenyl with 3,5-difluorophenyl or methoxy groups). Test in dose-response assays (e.g., antiplasmodial IC50, cytotoxicity against HepG2). Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. For example, bulky 3-methyl groups on the triazole ring enhance metabolic stability .

Basic: What challenges arise during the purification of this compound, and how are they addressed?

Methodological Answer:
Low solubility in polar solvents (e.g., water) necessitates gradient crystallization (e.g., ethanol → hexane). Impurities from incomplete sulfonamide coupling require silica gel chromatography (hexane/ethyl acetate 3:1). Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water) to achieve ≥95% purity .

Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:
Evaluate pharmacokinetic parameters (e.g., plasma half-life via LC-MS/MS, bioavailability in rodent models). Use PAMPA assays to assess blood-brain barrier permeability. If in vivo efficacy is poor, modify lipophilicity (logP) via prodrug strategies (e.g., esterification of sulfonamide) .

Advanced: What experimental approaches can identify off-target interactions or cross-reactivity with human enzymes?

Methodological Answer:
Screen against a panel of human kinases or cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays. Thermal shift assays (TSA) detect binding-induced protein stabilization. Cross-validate with RNA-seq data from treated cell lines to identify unintended pathway modulation .

Basic: What scalable synthesis methods (e.g., flow chemistry) are applicable for this compound?

Methodological Answer:
Continuous flow systems with immobilized catalysts (e.g., Pd/C for Suzuki couplings) enhance reproducibility. Optimize residence time (2–5 min) and temperature (80–100°C) to prevent triazole ring decomposition. Compare with batch synthesis yields to validate scalability .

Advanced: How should researchers address contradictory data on this compound’s solubility versus membrane permeability?

Methodological Answer:
Use computational tools (e.g., Schrödinger’s QikProp) to predict logS and Caco-2 permeability. Experimentally, measure equilibrium solubility (shake-flask method) and parallel artificial membrane permeability (PAMPA). If permeability is low despite high solubility, introduce methyl groups to reduce hydrogen-bond donors (e.g., 3-methyl on triazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.